molecular formula C21H20N2O5S B2605324 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 946214-30-8

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2605324
CAS No.: 946214-30-8
M. Wt: 412.46
InChI Key: RKECDJYYBHXYFW-UHFFFAOYSA-N
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Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of a tetrahydroquinoline moiety and a chromene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the initial formation of the tetrahydroquinoline ring through a Pictet-Spengler reaction, followed by the introduction of the ethylsulfonyl group via sulfonylation. The chromene carboxamide moiety is then attached through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide
  • N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide

Uniqueness

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-2-29(26,27)23-11-5-7-14-12-16(9-10-18(14)23)22-20(24)17-13-15-6-3-4-8-19(15)28-21(17)25/h3-4,6,8-10,12-13H,2,5,7,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKECDJYYBHXYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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